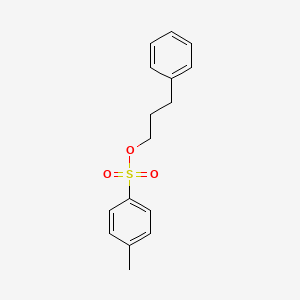







|
REACTION_CXSMILES
|
[CH2:1]([CH:11]1[CH2:19][C:18]2[C:13](=[CH:14][CH:15]=[C:16](C3N=CC(O)=CN=3)[CH:17]=2)C1)[CH2:2]CCCCCCCC.C(C1C=CC(C2SC(C3C=CC(O)=CC=3)=CN=2)=CC=1)CCCCC.[C:51]1([CH3:70])[CH:56]=[CH:55][C:54]([S:57]([O:60]CCCC2C=CC=CC=2)(=[O:59])=[O:58])=[CH:53][CH:52]=1>>[C:51]1([CH3:70])[CH:52]=[CH:53][C:54]([S:57]([O:60][CH2:2][CH2:1][CH2:11][CH2:19][C:18]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)(=[O:58])=[O:59])=[CH:55][CH:56]=1
|


|
Name
|
2-(2-decylindan-5-yl)pyrimidine-5-ol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCC)C1CC2=CC=C(C=C2C1)C1=NC=C(C=N1)O
|
|
Name
|
4-{2-(4-hexylphenyl)thiazole-5-yl}phenol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)C1=CC=C(C=C1)C=1SC(=CN1)C1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCCCC1=CC=CC=C1)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCCCCC1=CC=CC=C1)C
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 71.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |